molecular formula C22H20FN3S B2683850 4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1206989-53-8

4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2683850
CAS No.: 1206989-53-8
M. Wt: 377.48
InChI Key: DQILXIIYWCRDKL-UHFFFAOYSA-N
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Description

4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound featuring a pyrazolo[1,5-a]pyrazine core, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. This core structure is often explored for its potential to interact with various biological targets. Compounds within the pyrazolo[1,5-a]pyrazine class have been investigated as key scaffolds in the development of novel therapeutics, with research indicating applications as kinase inhibitors . For instance, structurally similar pyrazine derivatives have been designed as potent inhibitors for targets like SHP2 phosphatase , fibroblast growth factor receptors (FGFR) , and Checkpoint Kinase 1 (CHK1) , which are important in oncology research. The molecular structure of this compound includes a (3-fluorobenzyl)thio group and a (4-isopropylphenyl) substituent. The fluorine atom can influence the molecule's lipophilicity and metabolic stability, while the thioether linkage may be a key functional group for interaction with enzyme targets. The specific arrangement of these substituents suggests potential for DNA binding studies, as some related acenaphthopyrazine derivatives are known to exhibit antitumor activity by intercalating into DNA . This product is intended for research purposes, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and therapeutic potential. It is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3S/c1-15(2)17-6-8-18(9-7-17)20-13-21-22(24-10-11-26(21)25-20)27-14-16-4-3-5-19(23)12-16/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQILXIIYWCRDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are stable and environmentally benign .

Chemical Reactions Analysis

4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs

Key analogs are compared based on substituent variations (Table 1):

Compound Name Core Structure 2-Position Substituent 4-Position Substituent Molecular Weight (g/mol) logP Reference
4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine (Target) Pyrazolo[1,5-a]pyrazine 4-Isopropylphenyl 3-Fluorobenzylthio ~404.5* ~4.5† -
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl 3-Fluorobenzylthio 365.43 3.9‡
4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl 4-Fluorobenzylthio 365.43 3.8‡
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2-Methylphenyl Benzylsulfanyl 331.44 4.23
5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol Pyrazolo[1,5-a]pyrimidine 4-Isopropylphenyl -OH 297.34 2.1

*Estimated based on C₂₃H₂₁FN₄S.
†Predicted using fragment-based methods.
‡Calculated from structural analogs.

Key Observations :

  • Substituent Effects : The 4-isopropylphenyl group (Target) enhances lipophilicity compared to smaller groups like 4-methoxyphenyl (logP difference: ~0.6). Fluorine at the benzylthio position (Target vs. benzylsulfanyl in ) increases metabolic stability and binding affinity due to electronegativity.

Physicochemical Properties

  • Lipophilicity : The Target’s logP (~4.5) is higher than analogs with polar groups (e.g., 4-methoxyphenyl , logP ~3.9) but comparable to benzylsulfanyl derivatives (logP 4.23 in ).
  • Hydrogen Bonding : The pyrazine nitrogen and thioether sulfur provide moderate hydrogen-bond acceptor capacity (polar surface area ~20 Ų), similar to and .

Biological Activity

4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20FN3SC_{18}H_{20}FN_3S, with a molecular weight of approximately 325.43 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies suggest it may act as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis.
  • Receptor Modulation : Its structure allows it to interact with various receptors, potentially modulating signal transduction pathways related to cell proliferation and differentiation.

Biological Activity Studies

Recent studies have focused on the compound's effects on cellular models and its potential therapeutic applications:

Antimelanogenic Activity

In vitro studies demonstrated that this compound exhibits significant antimelanogenic activity. This was assessed through:

  • Cell Viability Assays : The compound did not show cytotoxicity at effective concentrations.
  • Tyrosinase Inhibition Assays : The IC50 value for tyrosinase inhibition was determined to be approximately 0.18 μM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Anti-inflammatory Effects

Another aspect of its biological activity includes anti-inflammatory properties. Research indicates that the compound may downregulate pro-inflammatory cytokines in cellular models exposed to inflammatory stimuli.

Case Studies and Research Findings

A selection of case studies highlights the compound's potential applications:

  • Study on Melanogenesis :
    • Objective : To evaluate the effect of the compound on melanin production in B16F10 melanoma cells.
    • Findings : The compound significantly reduced melanin production without affecting cell viability, suggesting its utility in skin-whitening formulations.
  • Kinetic Studies :
    • Objective : To determine the kinetic parameters of tyrosinase inhibition.
    • Results : Lineweaver-Burk plots indicated that the compound acts as a competitive inhibitor with a calculated Km value consistent with high affinity for the enzyme .

Data Summary Table

PropertyValue
Molecular FormulaC18H20FN3SC_{18}H_{20}FN_3S
Molecular Weight325.43 g/mol
IC50 (Tyrosinase Inhibition)0.18 μM
CytotoxicityNon-cytotoxic at effective doses
Anti-inflammatory ActivityDownregulates cytokines

Q & A

Q. What are the common synthetic routes for introducing thioether groups (e.g., 3-fluorobenzylthio) into pyrazolo[1,5-a]pyrazine derivatives?

The synthesis of thioether-functionalized pyrazolo[1,5-a]pyrazines typically involves nucleophilic substitution or coupling reactions. For example, 4-chloropyrazolo[1,5-a]pyrazine intermediates (e.g., 2a in ) can react with thiols (e.g., 3-fluorobenzylthiol) under basic conditions. Solvent-free reactions with silylformamidine carbenes have also been used for regioselective functionalization at position 7, achieving yields >90% under optimized conditions (70–90°C, 10–30 min) .

Q. What spectroscopic techniques are most effective for characterizing pyrazolo[1,5-a]pyrazine derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and regiochemistry (e.g., distinguishing between positions 3 and 7 using coupling constants) .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis .
  • X-ray crystallography : To unambiguously resolve tautomeric forms and regioselectivity, as demonstrated for aminal derivatives like 3f and 3g .

Q. How does fluorination (e.g., 3-fluorobenzyl group) influence the physicochemical properties of pyrazolo[1,5-a]pyrazines?

Fluorine atoms enhance metabolic stability by reducing oxidative degradation and improving lipophilicity, as seen in derivatives with fluorinated aryl groups . For instance, fluorophenyl-substituted analogs exhibit prolonged half-lives in hepatic microsomal assays due to decreased CYP450-mediated metabolism .

Advanced Questions

Q. How do electron-withdrawing substituents at the 4-position affect reactivity and regioselectivity in pyrazolo[1,5-a]pyrazine functionalization?

Q. What methodological approaches resolve discrepancies between in vitro and in vivo efficacy data for pyrazolo[1,5-a]pyrazines?

Contradictions often arise from differences in assay conditions (e.g., cell line specificity) or pharmacokinetic limitations. Strategies include:

  • Structural optimization : Introducing solubilizing groups (e.g., thiomorpholine in ) to improve bioavailability.
  • Pharmacokinetic profiling : Assessing metabolic stability (e.g., microsomal assays) and plasma protein binding .
  • In vivo imaging : Using fluorescent probes (e.g., pyrazolo[1,5-a]pyrazine-based sensors in ) to track compound distribution .

Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrazine derivatives with enhanced target affinity?

  • pKa prediction : Tools like *pKa.allchemy.net * identify reactive C–H bonds for functionalization .
  • Density Functional Theory (DFT) : Models non-covalent interactions (e.g., π-stacking with kinase ATP pockets) to prioritize substituents .
  • Molecular docking : Screens virtual libraries against targets like chemokine receptors (e.g., CXCR7) to predict binding modes .

Q. What strategies mitigate oxidative instability in thioether-containing pyrazolo[1,5-a]pyrazines during biological assays?

  • Structural modification : Replacing sulfur with sulfone or sulfonamide groups (e.g., ) improves stability without compromising activity .
  • Antioxidant additives : Use of ascorbic acid (0.1 mM) in assay buffers prevents thioether oxidation .
  • Controlled storage : Argon atmospheres and light-sensitive containers reduce degradation .

Data Contradiction Analysis

Q. Why do some pyrazolo[1,5-a]pyrazines show anti-inflammatory activity in vitro but not in vivo?

Discrepancies may stem from:

  • Metabolic inactivation : Hepatic first-pass metabolism degrades labile groups (e.g., nitro substituents in 2g ) before reaching target tissues .
  • Off-target effects : Redundant signaling pathways in vivo may counteract in vitro observations. Profiling kinase inhibition panels (e.g., ’s kinase screens) helps identify selectivity issues .

Methodological Best Practices

Q. What purification protocols are optimal for multi-substituted pyrazolo[1,5-a]pyrazines?

  • Crystallization : Hexane/ethyl acetate mixtures yield high-purity aminals (e.g., 3c , 71% yield) .
  • Column chromatography : Silica gel with CH2Cl2/MeOH gradients resolves polar derivatives (e.g., thiomorpholine-containing analogs in ) .

Q. How to achieve enantiomeric purity in chiral pyrazolo[1,5-a]pyrazines?

  • Chiral HPLC : Use of amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers with >99% ee .
  • Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct regioselective cyclization during pyrazine ring formation .

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